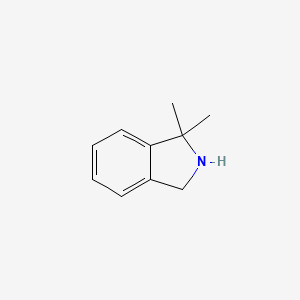
1,1-Dimethyl-2,3-dihydro-1H-isoindol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1-Dimethyl-2,3-dihydro-1H-isoindole” is a chemical compound with the molecular formula C10H13N . It contains a total of 25 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amine (aliphatic) .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of “1,1-Dimethyl-2,3-dihydro-1H-isoindole” consists of 13 Hydrogen atoms, 10 Carbon atoms, and 1 Nitrogen atom . The structure also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Chemical Reactions Analysis
The chemical reactions involving “1,1-Dimethyl-2,3-dihydro-1H-isoindole” are complex and can lead to a variety of products. For instance, the reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines has been reported .
Physical And Chemical Properties Analysis
The molecular weight of “1,1-Dimethyl-2,3-dihydro-1H-isoindole” is calculated to be 145.22 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
- Antivirale Mittel: Forscher haben Derivate von Isoindolen auf ihr antivirales Potenzial untersucht . Diese Verbindungen könnten weiter untersucht werden als potenzielle Inhibitoren gegen Virusinfektionen.
- Anti-HIV-Aktivität: Indolderivate, einschließlich Isoindole, wurden auf ihre anti-HIV-1-Aktivität untersucht . Die Untersuchung der spezifischen Auswirkungen von 1,1-Dimethylisoindolin auf die Virusreplikation könnte wertvoll sein.
- Pflanzenhormone: Indol-3-essigsäure (IAA), ein natürliches Pflanzenhormon, wird aus Tryptophan gewonnen. Die Untersuchung von Isoindolderivaten als potenzielle Pflanzenwachstumsregulatoren könnte relevant sein .
Medizinische Chemie und Medikamentenentwicklung
Agrochemikalien und Pflanzenwachstumsregulatoren
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 1,1-dimethyl-2,3-dihydro-1h-isoindole, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
1,1-Dimethyl-2,3-dihydro-1H-isoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 . This interaction is crucial as COX-2 is involved in the inflammatory response. The compound’s ability to inhibit COX-2 suggests its potential as an anti-inflammatory agent.
Cellular Effects
1,1-Dimethyl-2,3-dihydro-1H-isoindole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-6) . These effects indicate that the compound can modulate immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of 1,1-Dimethyl-2,3-dihydro-1H-isoindole involves its binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethyl-2,3-dihydro-1H-isoindole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions
Dosage Effects in Animal Models
The effects of 1,1-Dimethyl-2,3-dihydro-1H-isoindole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it may cause toxicity and adverse reactions . Understanding the dosage threshold is essential for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,1-Dimethyl-2,3-dihydro-1H-isoindole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
1,1-Dimethyl-2,3-dihydro-1H-isoindole’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1,2-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKQPYSOHLEHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CN1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

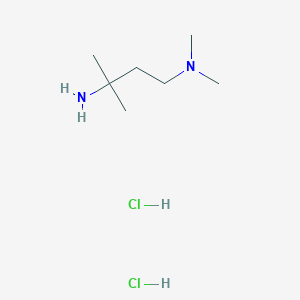
![(4-((4-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2579434.png)
![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2579435.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)


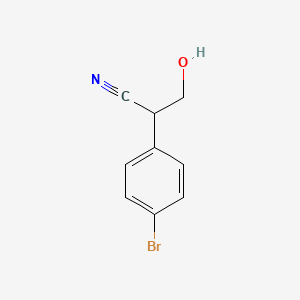
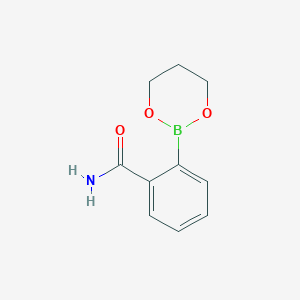
![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)

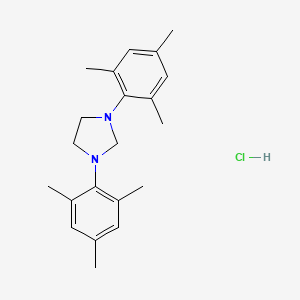
![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)